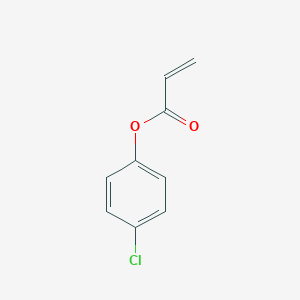

4-Chlorophenyl acrylate

概要

説明

4-Chlorophenyl acrylate is a chemically stable liquid acrylic monomer . It possesses a higher refractive index (n =~ 1.55) than most acrylate esters .

Synthesis Analysis

The synthesis of 4-Chlorophenyl acrylate and its derivatives involves various chemical reactions . For instance, 3-(4-chlorophenyl) acrylic acids and 3-(4-chlorophenyl)acrylate esters were synthesized and structurally proven by spectroscopic studies such as IR, 1H NMR, and 13C NMR as well as mass spectrometry .Molecular Structure Analysis

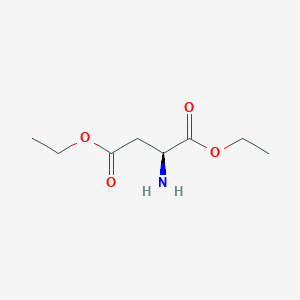

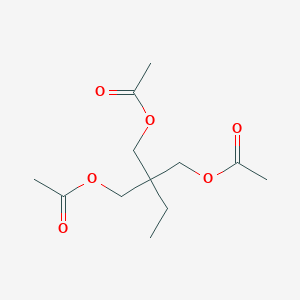

The molecular formula of 4-Chlorophenyl acrylate is C9H7ClO2 . It has an average mass of 182.604 Da and a monoisotopic mass of 182.013458 Da .Chemical Reactions Analysis

4-Chlorophenyl acrylate can participate in various chemical reactions. For example, it was used in the solution grafting reaction with the epoxy-containing acrylate copolymer (EA) to yield marine antifouling paint .Physical And Chemical Properties Analysis

4-Chlorophenyl acrylate is a liquid at 20°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 270.6±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a refractive index of 1.534 .科学的研究の応用

Antiproliferative Screening

A variety of 3-(4-chlorophenyl) acrylic acids and 3-(4-chlorophenyl)acrylate esters were synthesized and investigated for their antiproliferative efficacy against the MDA-MB-231 cell line . Among these, acrylic acid compound 4b demonstrated the most potent cytotoxic effect with an IC50 value of 3.24 ± 0.13 μM .

Inhibition of β-tubulin Polymerization

The acrylic acid molecule 4b displayed an inhibitory effect against β-tubulin polymerization with a percentage inhibition of 80.07% . This is significant as microtubules, including α- and β-tubulin subunits, play a critical role in numerous biological activities, including spindle formation and cellular shape maintenance .

Cell Cycle Arrest and Cellular Death

Compound 4b was found to produce considerable cell cycle arrest at the G2/M stage and cellular death, as demonstrated by FACS analysis .

In Vivo Antitumor Screening

The in vivo antitumor screening of the sodium salt of acrylic acid 4b was carried out, and the results have shown that the tested molecule showed a significant decrease in viable EAC count and EAC volume, accompanied by a considerable increase in the life span prolongation .

Molecular Modeling Studies

Molecular modeling studies were performed to understand how the highly efficient chemicals 4b and 5e interact with the colchicine-binding region on tubulin . This work aims to shed light on the reasons behind their exceptional cytotoxicity and their better capacity to inhibit tubulin in comparison to CA-4 .

Synthesis and Polymerization of Bio-Based Acrylates

Acrylates and polyacrylates have been produced massively due to their interesting application like Plexiglas . However, the contemporary issues of fossil depletion associated to climate change have raised serious concerns . As a result, utilization of renewable sources such as lignocellulosic material and the development of greener processes have been investigated intensively .

Safety and Hazards

作用機序

Target of Action

The primary target of 4-Chlorophenyl acrylate is bacterial cells , specifically Staphylococcus aureus . The compound’s antibacterial activity suggests that it interacts with components of the bacterial cell to exert its effects .

Mode of Action

4-Chlorophenyl acrylate’s mode of action is suggested to involve a conjugate addition reaction with bacterial nucleophiles . This reaction likely involves the unsaturated vinyl moiety of the compound, leading to changes in the bacterial cell that contribute to its antibacterial activity .

Biochemical Pathways

The compound’s antibacterial activity suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production

Pharmacokinetics

The compound is a chemically stable liquid acrylic monomer , which suggests that it may have good bioavailability

Result of Action

The result of 4-Chlorophenyl acrylate’s action is the inhibition of bacterial growth, specifically against Staphylococcus aureus . This is likely due to the compound’s interaction with bacterial cells, leading to changes that inhibit essential bacterial processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chlorophenyl acrylate. For instance, the compound has been used in marine antifouling paint, suggesting that it retains its activity in seawater environments . .

特性

IUPAC Name |

(4-chlorophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHDIBHFCIOXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303684 | |

| Record name | 4-CHLOROPHENYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl acrylate | |

CAS RN |

13633-87-9 | |

| Record name | NSC160071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROPHENYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 4-Chlorophenyl acrylate in polymer synthesis?

A1: 4-Chlorophenyl acrylate is frequently employed as a monomer in the synthesis of homo- and copolymers. For instance, CPA has been copolymerized with methyl acrylate (MA) to create acrylic binders used in the leather industry. [] These copolymers exhibit varying glass transition temperatures (Tg) depending on the CPA:MA ratio, making them suitable for both base and top coat applications. [] Additionally, CPA has been copolymerized with glycidyl methacrylate (GMA) to develop adhesives. [] The presence of the epoxy group in GMA allows for further curing with compounds like diethanolamine, enhancing the adhesive properties of the resulting material. []

Q2: How does the incorporation of 4-Chlorophenyl acrylate influence the thermal stability of copolymers?

A2: Studies indicate that increasing the 4-Chlorophenyl acrylate content generally improves the thermal stability of copolymers. For example, in CPA-MA copolymers, a higher CPA percentage leads to a higher temperature required for a 90% weight loss as measured by thermogravimetric analysis (TGA). [] This enhanced thermal stability is likely attributed to the presence of the chlorine atom and the aromatic ring in the CPA structure, which contribute to stronger intermolecular forces within the polymer matrix. [, ]

Q3: Can 4-Chlorophenyl acrylate based polymers undergo chemical modifications?

A3: Yes, 4-Chlorophenyl acrylate based polymers, particularly crosslinked copolymers, can be chemically modified. One example is the reaction of crosslinked phenyl acrylate copolymers (including CPA) with monoethanolamine. [] This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the ester group in CPA, leading to the formation of an amide linkage. [] This modification alters the polymer's properties and can be influenced by factors like temperature and the nature of substituents on the phenyl ring. []

Q4: Are there studies exploring the biological activity of 4-Chlorophenyl acrylate derivatives?

A4: Yes, researchers have synthesized and investigated the antiproliferative activity of 4-Chlorophenyl acrylate derivatives, specifically 3-(4-chlorophenyl) acrylic acids and 3-(4-chlorophenyl)acrylate esters. [] These compounds were designed as potential Combretastatin A-4 (CA-4) analogues, targeting tubulin polymerization. Among the tested derivatives, a specific acrylic acid compound (4b) exhibited potent cytotoxic effects against the MDA-MB-231 cell line, even surpassing CA-4 in efficacy. [] This compound also demonstrated significant inhibition of β-tubulin polymerization and induced cell cycle arrest at the G2/M phase. []

Q5: What spectroscopic techniques are commonly used to characterize 4-Chlorophenyl acrylate and its polymers?

A5: Various spectroscopic methods are employed to characterize 4-Chlorophenyl acrylate and its polymers. Infrared (IR) spectroscopy helps identify functional groups, such as the carbonyl group in the ester and the aromatic ring vibrations. [, ] Nuclear magnetic resonance (NMR) spectroscopy, both 1H and 13C, provides detailed structural information, including the determination of copolymer composition by analyzing peak ratios. [, , ] Ultraviolet-visible (UV-Vis) spectroscopy can be utilized to quantify CPA content in copolymers based on its specific absorbance characteristics. []

Q6: What are the reactivity ratios of 4-Chlorophenyl acrylate with other monomers?

A6: Reactivity ratios provide insights into the copolymerization behavior of monomers. For 4-Chlorophenyl acrylate (CPA) with methyl acrylate (MA), the reactivity ratios were determined as r1 (CPA) = 0.64 and r2 (MA) = 0.13 using the Kelen-Tudos method. [] These values indicate that CPA has a slight tendency to homopolymerize compared to MA, while MA prefers to react with CPA. [] Similarly, for CPA and glycidyl methacrylate (GMA), the reactivity ratios were found to be r1 (CPA) = 0.03 ± 0.04 and r2 (GMA) = 2.27 ± 0.55. [] These values suggest that GMA has a much higher tendency to homopolymerize compared to CPA. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。